[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate
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Overview
Description
[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate is an organic compound with the molecular formula C8H11FN2·H2SO4 It is a derivative of hydrazine, characterized by the presence of a fluorophenyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate typically involves the reaction of 2-fluorophenylacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures. The resulting hydrazine derivative is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.
Scientific Research Applications
[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Chlorophenyl)ethyl]-hydrazine Sulfate
- [2-(2-Bromophenyl)ethyl]-hydrazine Sulfate
- [2-(2-Methylphenyl)ethyl]-hydrazine Sulfate
Uniqueness
[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
2-(2-fluorophenyl)ethylhydrazine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.H2O4S/c9-8-4-2-1-3-7(8)5-6-11-10;1-5(2,3)4/h1-4,11H,5-6,10H2;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZVRBIKSIQJTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)F.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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